molecular formula C11H12N2O2S B027922 6-amino-N-methylnaphthalene-2-sulfonamide CAS No. 104295-55-8

6-amino-N-methylnaphthalene-2-sulfonamide

Cat. No. B027922
CAS RN: 104295-55-8
M. Wt: 236.29 g/mol
InChI Key: RBQODZRXIYFUJS-UHFFFAOYSA-N
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Description

6-amino-N-methylnaphthalene-2-sulfonamide is a compound with the molecular formula C11H12N2O2S . It is a miscellaneous compound that appears brown in color .


Molecular Structure Analysis

The 6-amino-N-methylnaphthalene-2-sulfonamide molecule contains a total of 28 bonds. There are 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 sulfonamide .


Physical And Chemical Properties Analysis

6-amino-N-methylnaphthalene-2-sulfonamide has a molecular weight of 236.29 g/mol. It is a brown compound .

Scientific Research Applications

Adsorption Mechanism Research

Sulfonamides, including 6-amino-N-methylnaphthalene-2-sulfonamide, have been studied for their adsorption behavior on covalent organic frameworks . This research is significant for understanding how these compounds interact with different materials, which can be useful in various fields such as environmental science and pollution research .

Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides

6-amino-N-methylnaphthalene-2-sulfonamide can be used in the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines . This process is important in the field of organic chemistry, particularly in the synthesis of new compounds .

Structural and Spectroscopic Studies

This compound has been used in structural and spectroscopic studies of 1-amide 4-sulfonamide-1,2,3-triazole derivatives . Understanding the structure and spectroscopic parameters of these derivatives can be crucial in the development of new materials and drugs .

Biological Potential of Indole Derivatives

6-amino-N-methylnaphthalene-2-sulfonamide, as an indole derivative, has been studied for its biological potential . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis of Thiophene Derivatives

Thiophene-based analogs, which can include 6-amino-N-methylnaphthalene-2-sulfonamide, have been studied for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Intermolecular Hydroaminations

6-amino-N-methylnaphthalene-2-sulfonamide can potentially be used in the intermolecular hydroamination of unactivated alkenes with simple dialkyl amines . This is a significant process in organic synthesis .

properties

IUPAC Name

6-amino-N-methylnaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-13-16(14,15)11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQODZRXIYFUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888817
Record name 2-Naphthalenesulfonamide, 6-amino-N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-N-methylnaphthalene-2-sulfonamide

CAS RN

104295-55-8
Record name 6-Amino-N-methyl-2-naphthalenesulfonamide
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Record name 2-Naphthalenesulfonamide, 6-amino-N-methyl-
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Record name 2-Naphthalenesulfonamide, 6-amino-N-methyl-
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Record name 2-Naphthalenesulfonamide, 6-amino-N-methyl-
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Record name 6-amino-N-methylnaphthalene-2-sulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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